molecular formula C18H17F3N2O3S2 B2618682 N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1251708-48-1

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2618682
CAS No.: 1251708-48-1
M. Wt: 430.46
InChI Key: WIBMHXHZJUJOEG-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. Its structure includes two distinct heterocyclic moieties: a 1-methyl-1H-pyrrole and a thiophene group, both attached via methylene bridges to the sulfonamide nitrogen.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S2/c1-22-10-2-4-14(22)12-23(13-16-5-3-11-27-16)28(24,25)17-8-6-15(7-9-17)26-18(19,20)21/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBMHXHZJUJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 1448037-20-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiviral Activity : Many heterocyclic compounds demonstrate significant antiviral effects, particularly against viruses like HIV and herpes simplex virus (HSV) .
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial activity, potentially inhibiting bacterial growth by targeting specific enzymes .
  • Antitumor Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Biological Activity Data

A summary of the biological activities reported for this compound and related derivatives is provided below.

Activity TypeTarget/PathwayEC50/IC50 ValuesReference
AntiviralHIVEC50 = 3.98 μM
AntibacterialS. aureus topoisomerase IVIC50 = 0.012 μg/mL
AntitumorVarious cancer cell linesIC50 values ranging from 32.2 μM to 130.24 μM

Case Studies

Several studies have explored the efficacy of compounds structurally related to this compound:

  • Antiviral Efficacy : A study demonstrated that similar compounds effectively reduced viral plaque formation in HSV-infected cells by up to 69% at optimal concentrations .
  • Antibacterial Screening : In vitro tests showed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus, outperforming standard antibiotics such as ampicillin .
  • Antitumor Activity : Research involving various cancer cell lines indicated that certain derivatives could inhibit cell proliferation significantly, with some achieving IC50 values as low as 32.2 μM against specific cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that sulfonamide derivatives can exhibit significant anticancer properties. In particular, compounds with similar structures have been synthesized and evaluated for their ability to inhibit tumor growth. For instance, studies on new molecular hybrids containing sulfonamide fragments have demonstrated promising results in vitro against various cancer cell lines. These compounds often act by interfering with specific metabolic pathways essential for cancer cell proliferation .

2. Antimicrobial Properties
Sulfonamides are historically known for their antimicrobial effects. The compound may exhibit similar properties, potentially effective against both Gram-positive and Gram-negative bacteria. Recent studies have highlighted the efficacy of sulfonamide derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are responsible for serious hospital-acquired infections . The design of new derivatives that incorporate trifluoromethyl groups has been suggested to enhance antimicrobial potency due to improved binding affinities to bacterial targets.

Structure-Activity Relationship (SAR)

The structure of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide suggests that modifications in the chemical structure can significantly influence biological activity. The presence of the trifluoromethoxy group is particularly noteworthy, as it has been associated with increased lipophilicity and enhanced interaction with biological targets .

Potential as Antimalarial Agents

There is growing interest in exploring sulfonamide derivatives as antimalarial agents. Research has indicated that certain modifications can lead to compounds with effective inhibitory action against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific substituents on the benzenesulfonamide scaffold may enhance selectivity and potency against malaria-related enzymes .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds structurally related to this compound:

StudyFocusFindings
Study 1Anticancer EvaluationNovel sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines.
Study 2Antimicrobial ActivityCompounds demonstrated effectiveness against multidrug-resistant bacteria with potential for further development.
Study 3Structural AnalysisHighlighted the importance of trifluoromethyl substitutions in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The trifluoromethoxy group in the title compound distinguishes it from halogenated analogs (e.g., 4-(4-chlorophenylsulfonyl) or 4-(4-bromophenylsulfonyl) derivatives in ). Halogens (Cl, Br) and -OCF₃ are both electron-withdrawing, but the latter provides greater steric bulk and enhanced lipophilicity. For example:

Compound Substituent (X) Key Properties Reference
Target compound -OCF₃ High lipophilicity, strong electron withdrawal
4-(4-chlorophenylsulfonyl) derivatives Cl Moderate electron withdrawal, lower bulk
4-(4-bromophenylsulfonyl) derivatives Br Similar to Cl but heavier atom

The -OCF₃ group may improve metabolic stability compared to halogens, a critical factor in drug design .

Heterocyclic Moieties and Tautomerism

Unlike triazole-thione derivatives in (e.g., compounds [7–9] ), the title compound lacks tautomerism-prone groups (e.g., C=S or NH). Instead, its pyrrole and thiophene substituents contribute to π-π stacking and hydrogen-bonding capabilities. For example:

Compound Type Heterocycles Present Tautomerism Observed? Key Spectral Data (IR)
Target compound Pyrrole, thiophene No Absence of C=S (~1247–1255 cm⁻¹)
Triazole-thiones [7–9] 1,2,4-Triazole Yes (thione ↔ thiol) νC=S at 1247–1255 cm⁻¹; νNH ~3278–3414 cm⁻¹
Chromenone-pyrazolo[3,4-d]pyrimidine () Chromenone, pyrazole, pyrimidine No Melting point: 175–178°C; Mass: 589.1 (M⁺+1)

Spectroscopic and Analytical Data

Key differences in spectroscopic profiles highlight structural variations:

Functional Group Target Compound Triazole-Thiones [7–9] Hydrazinecarbothioamides [4–6]
C=O Stretch Absent Absent 1663–1682 cm⁻¹
C=S Stretch Absent 1247–1255 cm⁻¹ 1243–1258 cm⁻¹
NH Stretch Likely absent (tertiary amine) 3278–3414 cm⁻¹ 3150–3319 cm⁻¹

The target compound’s IR spectrum would lack C=S and NH bands, consistent with its sulfonamide and tertiary amine structure.

Physicochemical and Pharmacokinetic Inferences

  • Solubility : Polar sulfonamide and trifluoromethoxy groups may balance hydrophobicity from aromatic systems.
  • Metabolic Stability : Fluorinated groups (e.g., -OCF₃) resist oxidative metabolism, unlike halogenated analogs prone to dehalogenation .

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